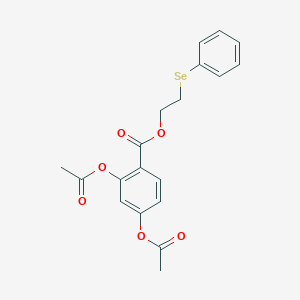
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine is a tetrapeptide composed of four amino acids: L-cysteine, L-histidine, L-lysine, and another L-cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-cysteine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-histidine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-lysine and the second L-cysteine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. These methods ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in the cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups in lysine and histidine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with alkylated amino groups.
Scientific Research Applications
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form disulfide bonds.
Industry: Used in the development of peptide-based materials and as a stabilizing agent in formulations.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and modulate their activity. The compound can interact with various molecular targets, including enzymes and receptors, through its amino acid residues. The thiol groups in cysteine can act as antioxidants, scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
L-cysteine: A single amino acid with antioxidant properties.
L-histidine: An amino acid involved in enzyme active sites and metal ion binding.
L-lysine: An essential amino acid important for protein synthesis.
L-cystine: A dimer of cysteine formed by a disulfide bond.
Uniqueness
L-Cysteinyl-L-histidyl-L-lysyl-L-cysteine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of two cysteine residues allows for the formation of disulfide bonds, enhancing its stability and functionality in various applications.
Properties
CAS No. |
850411-41-5 |
|---|---|
Molecular Formula |
C18H31N7O5S2 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C18H31N7O5S2/c19-4-2-1-3-12(16(27)25-14(8-32)18(29)30)23-17(28)13(5-10-6-21-9-22-10)24-15(26)11(20)7-31/h6,9,11-14,31-32H,1-5,7-8,19-20H2,(H,21,22)(H,23,28)(H,24,26)(H,25,27)(H,29,30)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
NTMVHGJWAPHIBB-XUXIUFHCSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


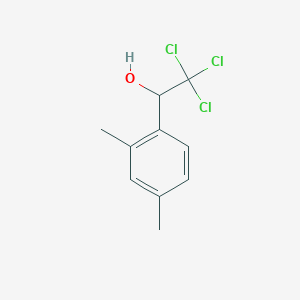
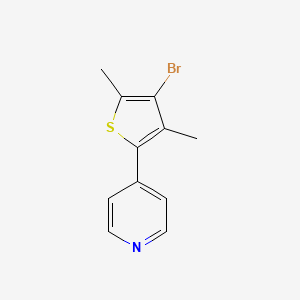

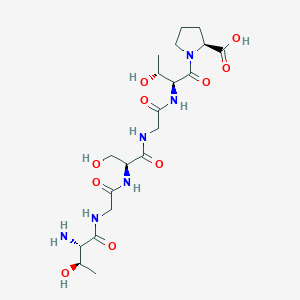
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)
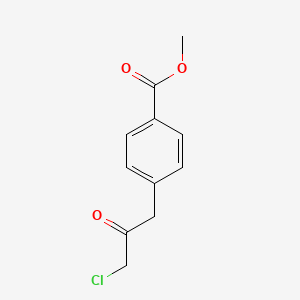
![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)
![4-[2-(Benzenesulfinyl)ethenyl]benzonitrile](/img/structure/B14197997.png)
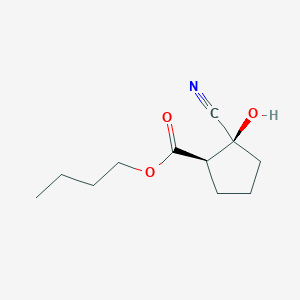
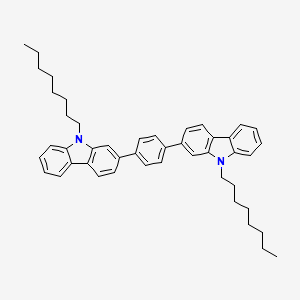
![2-Chloro-5-methyl-5,6,7,8-tetrahydro-4h-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B14198018.png)
